molecular formula C21H32FNO3 B1257577 Florbenazine (18F) CAS No. 956903-29-0

Florbenazine (18F)

Cat. No. B1257577
CAS RN: 956903-29-0
M. Wt: 364.5 g/mol
InChI Key: GNKGXQHHUUEYQV-WTHAECTESA-N
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Description

Florbenazine F-18 is a radioconjugate composed of the vesicular monoamine transporter 2 targeting agent florbenazine, a dihydrotetrabenazine analog, labeled with the positron-emitting isotope fluorine F 18. This compound is primarily used as a tracer in positron emission tomography imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Florbenazine F-18 involves the incorporation of the fluorine F 18 isotope into the florbenazine molecule. The process typically includes the nucleophilic substitution of a leaving group with fluorine F 18, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of Florbenazine F-18 requires a cyclotron to produce the fluorine F 18 isotope. The synthesis is carried out in automated modules to ensure high radiochemical purity and yield. The final product is then formulated for intravenous administration .

Chemical Reactions Analysis

Types of Reactions: Florbenazine F-18 undergoes various chemical reactions, including nucleophilic substitution, where the fluorine F 18 isotope is introduced into the molecule. Other reactions include oxidation and reduction, which may occur during the metabolic processes in the body .

Common Reagents and Conditions: Common reagents used in the synthesis of Florbenazine F-18 include nucleophiles such as fluoride ions and leaving groups like tosylates or mesylates. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed: The major product formed from the synthesis of Florbenazine F-18 is the radiolabeled compound itself, which is used for imaging purposes. During metabolic processes, the compound may undergo further transformations, leading to various metabolites .

Scientific Research Applications

Florbenazine F-18 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Florbenazine F-18 exerts its effects by binding to the vesicular monoamine transporter 2, a protein involved in the transport of neurotransmitters into synaptic vesicles. The fluorine F 18 isotope emits positrons, which are detected by positron emission tomography scanners, allowing for the visualization of the transporter distribution in the brain .

Comparison with Similar Compounds

Florbenazine F-18 is similar to other radiolabeled compounds used in positron emission tomography imaging, such as Florbetaben F-18 and Florbetapir F-18. Florbenazine F-18 is unique in its specific targeting of the vesicular monoamine transporter 2, making it particularly useful for studying neurological disorders involving this transporter .

Similar Compounds:

Florbenazine F-18 stands out due to its high specificity and affinity for the vesicular monoamine transporter 2, providing valuable insights into the functioning of the nervous system and aiding in the diagnosis of related disorders.

properties

CAS RN

956903-29-0

Molecular Formula

C21H32FNO3

Molecular Weight

364.5 g/mol

IUPAC Name

(2R,3R,11bR)-9-(3-(18F)fluoranylpropoxy)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

InChI

InChI=1S/C21H32FNO3/c1-14(2)9-16-13-23-7-5-15-10-21(26-8-4-6-22)20(25-3)11-17(15)18(23)12-19(16)24/h10-11,14,16,18-19,24H,4-9,12-13H2,1-3H3/t16-,18-,19-/m1/s1/i22-1

InChI Key

GNKGXQHHUUEYQV-WTHAECTESA-N

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OCCC[18F]

SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCCCF

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCCCF

Other CAS RN

956903-29-0

synonyms

(18F)AV-133
(18F)FP-DTBZ
9-(18F)fluoropropyl-dihydrotetrabenazine
9-fluoropropyldihydrotetrabenazine
AV 133
AV-133
AV133 cpd
florbenazine F 18

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Florbenazine (18F)
Reactant of Route 2
Florbenazine (18F)
Reactant of Route 3
Florbenazine (18F)
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Florbenazine (18F)
Reactant of Route 5
Florbenazine (18F)
Reactant of Route 6
Florbenazine (18F)

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